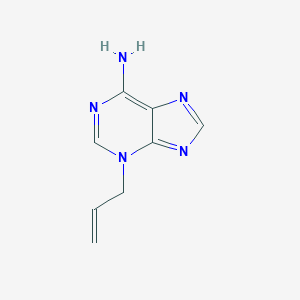

3-Prop-2-enylpurin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVMFKAIPAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928957 | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-34-8 | |

| Record name | NSC145068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Prop-2-enylpurin-6-amine (3-allyl-adenine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 3-Prop-2-enylpurin-6-amine, an N3-substituted purine derivative also known as 3-allyl-adenine. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information on its synthesis and leverages spectral data from closely related analogs, such as 3-benzyladenine and 3-methyladenine, to provide a robust predictive characterization. The guide outlines a detailed synthetic protocol, discusses key structural features, and explores the potential biological activities of 3-substituted adenines, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of N3-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents.[1][2] Adenine, a fundamental component of nucleic acids and cellular energy currency, presents multiple sites for chemical modification, leading to a vast landscape of derivatives with diverse biological activities. While N6- and N9-substituted adenines have been extensively studied, particularly as cytokinins and antiviral agents, N3-substituted isomers represent a less explored, yet potentially valuable, class of compounds.

3-Prop-2-enylpurin-6-amine (3-allyl-adenine) is a member of this class, distinguished by the presence of an allyl group at the N3 position of the purine ring. The introduction of this reactive allyl moiety offers opportunities for further chemical elaboration and may confer unique biological properties. This guide aims to provide a detailed understanding of the structure and synthesis of 3-allyl-adenine, laying the groundwork for future investigations into its therapeutic potential.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-(prop-2-en-1-yl)-3H-purin-6-amine. However, it is more commonly referred to in the literature as 3-allyl-adenine.

-

Core Structure: A purine ring system, which consists of a fused pyrimidine and imidazole ring.

-

Substituents:

-

An amino group (-NH₂) at the C6 position.

-

A prop-2-enyl (allyl) group (-CH₂-CH=CH₂) attached to the nitrogen atom at the N3 position.

-

The presence of the allyl group introduces unsaturation and a reactive site for various chemical transformations.

Caption: Chemical structure of 3-Prop-2-enylpurin-6-amine (3-allyl-adenine).

Synthesis of 3-Allyl-adenine

The primary route for the synthesis of 3-allyl-adenine involves the direct alkylation of adenine.

Reaction Scheme

Caption: Synthetic pathway for 3-Allyl-adenine.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of adenine.

Materials:

-

Adenine

-

Allyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Acetone

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve adenine in anhydrous dimethylformamide.

-

Addition of Alkylating Agent: To the stirred solution, add an excess of allyl bromide.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., reflux) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the residue with acetone to precipitate the product, which may be the hydrobromide salt.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to isolate the pure 3-allyl-adenine. It is important to note that this reaction may also yield small amounts of the N7 and N9 isomers, which may necessitate careful purification to isolate the desired N3 product.

Structural Characterization (Predictive Analysis)

Direct, published spectroscopic data for 3-allyl-adenine is scarce. Therefore, this section provides a predictive analysis based on the known spectral data of closely related 3-substituted adenines, such as 3-benzyladenine and 3-methyladenine.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Purine Protons: Two singlets are expected for the C2-H and C8-H protons of the purine ring. Based on data for 3-benzyladenine, these are likely to appear in the region of δ 8.0-8.6 ppm.[4]

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group at C6 is expected, likely in the range of δ 7.0-8.0 ppm.

-

Allyl Protons:

-

A doublet for the two protons of the -CH₂- group attached to N3.

-

A multiplet for the -CH= proton.

-

Two distinct signals (doublets of doublets) for the terminal =CH₂ protons, due to cis and trans coupling with the adjacent proton.

-

¹³C NMR:

-

Purine Carbons: Signals for the five carbon atoms of the purine ring are expected in the aromatic region (δ 115-160 ppm).

-

Allyl Carbons:

-

A signal for the -CH₂- carbon attached to N3.

-

A signal for the -CH= carbon.

-

A signal for the terminal =CH₂ carbon.

-

Mass Spectrometry (MS)

The mass spectrum of 3-allyl-adenine is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve:

-

Loss of the allyl group: A significant fragment corresponding to the adenine cation would be expected.

-

Fragmentation of the purine ring: Cleavage of the purine ring system can lead to a series of characteristic smaller fragments.

Potential Biological Activity

While specific biological data for 3-allyl-adenine is limited, the activities of related N3-substituted adenines and other adenine analogs provide a basis for postulating its potential roles.

Antimetabolite Activity

Purine analogs are a well-established class of antimetabolites used in cancer chemotherapy.[1] These compounds can interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. N3-alkylation of adenine can alter its base-pairing properties and its recognition by enzymes involved in nucleotide metabolism. It is plausible that 3-allyl-adenine could act as an antimetabolite, although this requires experimental validation.

Cytokinin Activity

Cytokinins are a class of plant hormones that promote cell division and are typically N6-substituted adenine derivatives. While N3-substitution is not characteristic of natural cytokinins, the broader class of adenine derivatives has been explored for cytokinin-like activity. It is less likely that 3-allyl-adenine would exhibit significant cytokinin activity compared to its N6-isomer, but this possibility cannot be entirely excluded without empirical testing.

Conclusion and Future Directions

3-Prop-2-enylpurin-6-amine (3-allyl-adenine) is a synthetically accessible N3-substituted purine derivative. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a solid foundation for its synthesis and predictive structural analysis based on well-understood principles and data from closely related compounds.

Future research should focus on:

-

Definitive Spectroscopic Analysis: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for 3-allyl-adenine to confirm its structure unequivocally.

-

X-ray Crystallography: Determining the single-crystal X-ray structure to provide precise information on bond lengths, bond angles, and intermolecular interactions.

-

Biological Screening: Conducting a comprehensive biological evaluation of 3-allyl-adenine, including assays for anticancer, antiviral, and cytokinin-like activities, to elucidate its therapeutic potential.

The exploration of N3-substituted purines like 3-allyl-adenine holds promise for the discovery of novel chemical probes and therapeutic leads.

References

-

SpectraBase. 3-Methyladenine - Optional[13C NMR] - Chemical Shifts. [Link]

- Buyens, D., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria.

- Fillion, A., Vichier-Guerre, S., & Arimondo, P. B. (2024). Adenine, a key player in biology and medicinal chemistry. Comptes Rendus. Chimie, 27(S2), 143-160.

Sources

An In-depth Technical Guide to 3-Prop-2-enylpurin-6-amine: Synthesis, Properties, and Bioactivity

Abstract

This technical guide provides a comprehensive overview of 3-Prop-2-enylpurin-6-amine, also known as 3-allyl-adenine. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its known biological activities, including its potential as an antiviral agent and enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of substituted purine analogs.

Introduction: The Significance of N3-Substituted Purines

The purine ring is a fundamental scaffold in numerous biologically essential molecules, including nucleic acids and enzyme cofactors. Chemical modification of the purine core, particularly at the nitrogen positions, has been a fruitful strategy in the development of novel therapeutic agents. While N9 and N7 substitutions are more common, alkylation at the N3 position of adenine yields a class of compounds with distinct biological profiles. 3-Prop-2-enylpurin-6-amine (3-allyl-adenine) is a notable example of an N3-substituted adenine, demonstrating significant in vitro antiviral and enzyme-inhibiting activities. This guide will delve into the technical details of this promising compound.

Chemical and Physical Characteristics

3-Prop-2-enylpurin-6-amine is an organic compound featuring a purine core with an allyl group attached to the N3 position of the imidazole ring and an amine group at the C6 position of the pyrimidine ring.

| Property | Value | Source |

| IUPAC Name | 3-(prop-2-en-1-yl)-3H-purin-6-amine | BLD Pharm[1] |

| Synonyms | 3-Allyl-3H-purin-6-amine, 3-Allyladenine | |

| CAS Number | 13532-34-8 | BLD Pharm[1] |

| Molecular Formula | C₈H₉N₅ | BLD Pharm[1] |

| Molecular Weight | 175.19 g/mol | BLD Pharm[1] |

| Appearance | Not explicitly stated, likely a solid. | |

| Melting Point | Not explicitly stated. For comparison, the related 3-benzyladenine has a melting point of 272-273 °C (decomposition).[2] | |

| Solubility | Not explicitly stated. Likely soluble in organic solvents like DMSO and DMF. | |

| SMILES Code | NC(N=CN1CC=C)=C2C1=NC=N2 | BLD Pharm[1] |

Synthesis of 3-Prop-2-enylpurin-6-amine

The primary method for synthesizing 3-allyl-adenine is through the direct alkylation of adenine. This reaction takes advantage of the nucleophilicity of the nitrogen atoms in the purine ring.

Reaction Principle

The synthesis involves the reaction of adenine with an allyl halide, typically allyl bromide, in a polar aprotic solvent such as dimethylformamide (DMF). Under these conditions, the alkylation preferentially occurs at the N3 position of the adenine ring. It is important to note that while the N3 isomer is the major product, minor amounts of N7 and N9-substituted isomers may also be formed as byproducts.[3]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the synthesis of 3-substituted adenines.[3][4]

Materials:

-

Adenine

-

Allyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Acetone

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve adenine in anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add a molar excess of allyl bromide.

-

Reaction Conditions: Heat the reaction mixture under reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (DMF) is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting residue is triturated with acetone to precipitate the crude product. The solid is collected by filtration, washed with diethyl ether, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the purine ring protons, the exocyclic amine protons, and the protons of the allyl group (vinyl and methylene protons).

-

¹³C NMR: The spectrum would display resonances for the carbon atoms of the purine ring and the allyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the allyl group and fragmentation of the purine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the allyl group.

Biological Activity and Potential Applications

3-Prop-2-enylpurin-6-amine has demonstrated interesting biological activities in vitro, suggesting its potential for further investigation in drug development.

Antiviral Activity

Studies have shown that 3-allyl-adenine exhibits inhibitory effects on the multiplication of certain DNA viruses.[5] Specifically, it has been reported to inhibit the replication of Vaccinia virus and Herpes simplex virus in tissue culture. The precise mechanism of its antiviral action is not fully elucidated but may involve the inhibition of viral DNA synthesis or other critical viral enzymes.[6]

Enzyme Inhibition

3-Allyl-adenine has also been identified as an inhibitor of the enzyme dopamine-β-hydroxylase.[2][5] This enzyme is involved in the biosynthesis of catecholamines, such as norepinephrine and epinephrine. Inhibition of dopamine-β-hydroxylase can have various physiological effects and is a target for the treatment of conditions like hypertension and heart failure. The inhibitory activity of 3-allyl-adenine on this enzyme suggests its potential as a lead compound for developing novel cardiovascular drugs.

Cytotoxicity and Therapeutic Potential

The cytotoxicity of 3-allyl-adenine has not been extensively reported. As with many purine analogs, its therapeutic potential will depend on its selectivity for viral or cellular targets over host cell machinery. Further studies are required to evaluate its toxicity profile and to explore its potential in preclinical and clinical settings.

Conclusion and Future Directions

3-Prop-2-enylpurin-6-amine is a synthetically accessible N3-substituted adenine derivative with demonstrated in vitro antiviral and enzyme-inhibiting properties. Its unique substitution pattern confers a biological activity profile that warrants further investigation. Future research should focus on:

-

A more detailed elucidation of its mechanism of action.

-

Comprehensive evaluation of its in vivo efficacy and toxicity.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Exploration of its potential against a broader range of viral and enzymatic targets.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of 3-Prop-2-enylpurin-6-amine and other N3-substituted purine analogs.

References

-

Fujii, T., Walker, G. C., & Leonard, N. J. (1979). 3-Substituted Adenines. In Vitro Enzyme Inhibition and Antiviral Activity. Journal of Medicinal Chemistry, 22(2), 125–129). [Link]

-

Montgomery, J. A., & Thomas, H. J. (1963). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. Canadian Journal of Chemistry, 41(5), 1250-1255. [Link]

-

Fujii, T., Itaya, T., & Saito, T. (1979). 3-Substituted adenines. In vitro enzyme inhibition and antiviral activity. Journal of Medicinal Chemistry, 22(2), 125-129. [Link]

-

Veselý, J., & Sorm, F. (1973). Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis. FEBS Letters, 33(3), 332-334. [Link]

-

Montgomery, J. A., & Thomas, H. J. (1963). Synthesis of some alkylated adenines as potential antimetabolites. Canadian Journal of Chemistry, 41(5), 1250-1255. [Link]

-

PubChem. (n.d.). Adenine. Retrieved January 13, 2026, from [Link]

-

Montgomery, J. A., & Thomas, H. J. (2025, August 6). SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. ResearchGate. [Link]

Sources

- 1. 13532-34-8|3-Allyl-3H-purin-6-amine|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 3-Substituted adenines. In vitro enzyme inhibition and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium compounds

An In-Depth Technical Guide to the Synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Compounds

Abstract

The regioselective alkylation of purine nucleobases is a cornerstone of medicinal chemistry and drug development, yielding derivatives with significant biological activities. Among these, N3-alkylated adeninium salts represent a class of compounds with unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the , the cationic product of N3-allylation of adenine. We delve into the underlying principles of regioselectivity in adenine alkylation, present a detailed, field-proven protocol for direct synthesis, and outline the essential characterization techniques required to validate the molecular structure. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this important class of purine derivatives.

Introduction: The Significance of N3-Alkylated Adenine

Adenine, a fundamental component of nucleic acids and vital coenzymes, possesses multiple nucleophilic nitrogen atoms, making it a versatile scaffold for chemical modification. The alkylation of adenine can occur at several positions, primarily N1, N3, N7, and N9, with the site of modification profoundly influencing the resulting molecule's biological and chemical properties. While N9 alkylation is common in the synthesis of nucleoside analogs, direct alkylation of the purine ring often leads to a mixture of isomers.

The N3 position of adenine is of particular interest. In a biological context, N3-alkylation of adenine in DNA is a form of DNA damage that can be induced by certain alkylating agents.[1][2] In synthetic chemistry, forcing alkylation at the N3 position creates a permanently cationic purinium salt. This positive charge alters the molecule's solubility, electronic distribution, and interaction with biological targets compared to its neutral N9 or N7 isomers. The introduction of an allyl group, specifically, provides a reactive handle for further functionalization via click chemistry or other alkene-based reactions, making 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium a valuable intermediate for creating libraries of novel compounds.

The Challenge of Regioselectivity in Adenine Alkylation

The primary challenge in synthesizing N3-alkylated adenine is controlling the regioselectivity of the reaction. The adenine molecule has four ring nitrogens that can potentially be alkylated, each with varying degrees of nucleophilicity influenced by tautomeric forms and reaction conditions.

Figure 1: Potential nucleophilic sites for alkylation on the adenine ring.

The outcome of an alkylation reaction is governed by a delicate balance of factors:

-

Solvent: This is one of the most critical parameters. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor alkylation at the N3 and N9 positions.[3] This is because they effectively solvate the counter-ion of the alkylating agent but do not form strong hydrogen bonds with the adenine nitrogens, leaving them more nucleophilic.

-

Reaction Medium: Most laboratory alkylation studies of purines have been conducted in basic media. However, several researchers have reported that the alkylation of adenine occurs efficiently in neutral media, particularly in DMF, to yield the N3-substituted product.[4] In fact, adenine is unique among the common purines in its propensity for N3-alkylation in a neutral medium.[4]

-

Thermodynamic vs. Kinetic Control: The N9-substituted product is often the thermodynamically more stable isomer. However, under certain conditions, the N3-substituted product can be formed as the kinetic product. The reaction of adenine with an excess of an alkyl halide in DMF often yields the 3-substituted adenine salt in high purity.[4][5]

By carefully selecting the reaction conditions, specifically by using a polar aprotic solvent like DMF and a reactive alkylating agent, the synthesis can be directed to favor the formation of the desired N3-allyl isomer.

Synthetic Methodology: Direct Alkylation

The most direct and efficient method for preparing 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium salts is the direct condensation of adenine with an allyl halide.[4][5] This SN2 reaction proceeds readily in a suitable polar aprotic solvent.

Figure 2: General reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: Adenine is used as the free base.

-

Alkylating Agent: Allyl bromide is a highly reactive alkylating agent, well-suited for this SN2 reaction, leading to good yields under mild conditions.[4]

-

Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature facilitates the dissolution of adenine and promotes the desired N3-alkylation pathway, minimizing the formation of other isomers.[4][5]

-

Temperature: Moderate heating (e.g., 80-100 °C) is typically sufficient to drive the reaction to completion within a reasonable timeframe without causing degradation of the product.

-

Isolation: The product is a salt and is generally insoluble in non-polar organic solvents like acetone. This property is exploited for isolation. By removing the DMF under vacuum and triturating the residue with acetone, the purinium salt precipitates and can be collected in high purity.[4]

This approach avoids the need for protecting groups or strong bases, making it an efficient and atom-economical route to the target compound.

Experimental Protocol

The following protocol is a robust method for the gram-scale synthesis of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium bromide.

Figure 3: Step-by-step experimental workflow for synthesis and isolation.

Materials and Equipment:

-

Adenine (99%+)

-

Allyl bromide (99%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend adenine (e.g., 5.0 g) in anhydrous DMF (100 mL).

-

Addition of Alkylating Agent: To the stirred suspension, add an excess of allyl bromide (e.g., 2.5-3.0 equivalents). The use of excess halide ensures the reaction goes to completion.[4]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The suspension will gradually become a clear, homogeneous solution as the reaction proceeds and the adenine salt is formed. Monitor the reaction by TLC (e.g., using a mobile phase of DCM:MeOH 9:1) until the starting adenine spot is consumed (typically 2-4 hours).

-

Solvent Removal: After cooling to room temperature, remove the bulk of the DMF under reduced pressure using a rotary evaporator. A thick, oily residue will remain.

-

Precipitation and Isolation: To the residue, add anhydrous acetone (e.g., 150 mL) and stir or sonicate vigorously. The desired product will precipitate as a white or off-white solid.

-

Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional portions of anhydrous acetone, followed by diethyl ether, to remove any remaining DMF and unreacted allyl bromide.

-

Drying: Dry the purified product under high vacuum to yield 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium bromide as a stable, crystalline solid. The yields for this reaction are typically very good.[4]

Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound, particularly to verify that alkylation occurred at the N3 position.

| Parameter | Method | Expected Outcome |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Molecular Formula | - | C₈H₁₀N₅⁺ |

| Molecular Weight | MS (ESI+) | Expected m/z: 176.09 (cation) |

| Purity | HPLC, ¹H NMR | >95% |

| Structure | ¹H NMR, ¹³C NMR | Diagnostic shifts confirming N3 substitution |

| Definitive Structure | Single Crystal X-ray | Confirms connectivity and N3 position[6][7] |

Table 1: Key Characterization Parameters.

Spectroscopic Data Interpretation:

-

¹H NMR: In solvents like DMSO-d₆, the N3-allylated product will show characteristic signals for the allyl group (~5.0-6.2 ppm) and distinct chemical shifts for the purine protons (H2, H8) and the exocyclic amino protons (-NH₂). The chemical shifts of the purine ring protons are highly sensitive to the site of alkylation and provide strong evidence for the N3-isomer when compared to reference spectra of N7 or N9 isomers.

-

¹³C NMR: Similar to proton NMR, the carbon chemical shifts of the purine ring are diagnostic for the site of substitution.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode will show a prominent peak corresponding to the mass of the cation (C₈H₁₀N₅⁺), confirming the addition of one allyl group to the adenine base.

-

X-ray Crystallography: This is the unequivocal method for structure determination. A single-crystal X-ray diffraction study provides definitive proof of the N3-alkylation site.[6][7]

Conclusion and Outlook

The via direct alkylation of adenine in DMF is a reliable, high-yielding, and straightforward procedure. By understanding the principles of regioselectivity, chemists can confidently produce the desired N3-isomer, a valuable building block for further chemical exploration. The presence of the terminal alkene and the permanent positive charge makes this scaffold an attractive starting point for developing novel probes, therapeutic agents, and functionalized materials. Future work may focus on expanding the scope of alkylating agents used in this reaction and exploring the utility of the resulting purinium salts in various biological and materials science applications.

References

-

Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2017). ResearchGate. Available at: [Link]

-

6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. (2020). MDPI. Available at: [Link]

-

Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-99. Available at: [Link]

-

Pal, B.C. (1962). Synthesis of some alkylated adenines as potential antimetabolites. Canadian Journal of Chemistry, 40(12). Available at: [Link]

-

SYNTHESIS OF SOME ALKYLATED ADENINES AS POTENTIAL ANTIMETABOLITES. (1962). Canadian Science Publishing. Available at: [Link]

-

Buyens, D., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120. Available at: [Link]

-

Buyens, D. M. S. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. Available at: [Link]

-

6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. (2020). ResearchGate. Available at: [Link]

-

DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. (2002). AACR Journals. Available at: [Link]

-

Synthesis of an adenine N-3 substituted CBI adduct by alkylation of adenine with a 1-iodomethylindoline seco-CBI precursor. (n.d.). ResearchGate. Available at: [Link]

Sources

Unraveling the Cellular Gambit: A Technical Guide to the Mechanism of Action of 3-Prop-2-enylpurin-6-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prop-2-enylpurin-6-amine, also known as N6-allyladenine, is a synthetic N6-substituted purine analog with emerging interest in cellular and cancer biology. While direct, in-depth studies on this specific molecule are nascent, the broader class of N6-substituted adenosine derivatives has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell models. This technical guide synthesizes the current understanding of related compounds to propose a putative mechanism of action for 3-Prop-2-enylpurin-6-amine and provides a comprehensive, field-proven experimental framework to rigorously investigate and validate this hypothesis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols designed to elucidate the compound's cellular impact with scientific integrity.

Introduction: The Therapeutic Potential of N6-Substituted Purines

The purine scaffold is a cornerstone in cellular biochemistry, forming the basis of nucleic acids and a multitude of signaling molecules. Chemical modifications to this scaffold have yielded a plethora of compounds with therapeutic potential. The N6-position of adenine has been a particularly fruitful site for modification, leading to the development of compounds with diverse biological activities. Notably, N6-substituted adenosine analogs have shown promise as anti-cancer agents. For instance, N6-isopentenyladenosine and N6-benzyladenosine have been reported to suppress the growth of neoplastic cells by inducing cell cycle arrest and apoptosis[1]. This guide focuses on 3-Prop-2-enylpurin-6-amine, a member of the N6-alkyladenosine family which has demonstrated anti-proliferative activity in bladder cancer cells. The central hypothesis of this guide is that 3-Prop-2-enylpurin-6-amine exerts its cytotoxic effects through a multi-pronged mechanism involving the induction of cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Proposed Mechanism of Action: A Two-Pronged Cellular Assault

Based on the existing literature for analogous compounds, we propose a dual mechanism of action for 3-Prop-2-enylpurin-6-amine in cancer cells:

-

Induction of G1/S Phase Cell Cycle Arrest: The compound is hypothesized to interfere with the progression of the cell cycle, likely at the G1/S checkpoint. This is a common mechanism for anti-proliferative agents, as it prevents cancer cells from replicating their DNA and dividing. The disruption of the actin cytoskeleton has been implicated as a potential trigger for G1 arrest by related compounds[1].

-

Activation of the Intrinsic Apoptotic Pathway: Following cell cycle arrest, or in parallel, 3-Prop-2-enylpurin-6-amine is proposed to trigger programmed cell death (apoptosis). This is likely mediated through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of a caspase cascade.

The following sections will detail the experimental workflows to systematically investigate and validate these proposed mechanisms.

Caption: A logical workflow for investigating the mechanism of action.

Step 1: Quantifying Cytotoxicity with the MTS Assay

Rationale: The initial and most critical step is to determine the concentration-dependent cytotoxic effect of 3-Prop-2-enylpurin-6-amine on a relevant cancer cell line (e.g., a bladder cancer cell line such as T24, given the data on related compounds). The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) value, which is essential for designing subsequent experiments.

Detailed Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 3-Prop-2-enylpurin-6-amine in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [2][3][4]5. Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product. [2][3][4][5]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [2][3][4]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation:

| Treatment Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Step 2: Uncovering Cell Cycle Arrest via Propidium Iodide Staining

Rationale: To investigate the hypothesis that 3-Prop-2-enylpurin-6-amine induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-Prop-2-enylpurin-6-amine at concentrations around the IC50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. [6][7][8][9]4. Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI. [6][7]6. PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark. [6][7][10]7. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the emission in the red channel. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | |||

| Compound (IC50/2) | |||

| Compound (IC50) | |||

| Compound (IC50*2) |

Step 3: Detecting Apoptosis with Annexin V/PI Staining

Rationale: To confirm that the observed cytotoxicity is due to apoptosis, we will use Annexin V and PI co-staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS in a calcium-dependent manner. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. [1][11] Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with 3-Prop-2-enylpurin-6-amine as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer. [11][12][13]4. Staining: Add Annexin V-FITC and PI to the cell suspension. [1][12]Incubate for 15 minutes at room temperature in the dark. [13]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use a dual-filter set for FITC (green fluorescence) and PI (red fluorescence).

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | |||

| Compound (IC50) | |||

| Positive Control (e.g., Staurosporine) |

Step 4: Probing the Molecular Machinery with Western Blotting

Rationale: Western blotting is a powerful technique to investigate the changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, providing mechanistic insights. By analyzing the protein expression profiles, we can validate the findings from the cell cycle and apoptosis assays and begin to map the signaling pathways affected by 3-Prop-2-enylpurin-6-amine.

Detailed Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. [14][15][16]3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [14][15]4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. [14][16]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. [14][16]6. Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [16]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [16]8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Target Proteins for Analysis:

| Pathway | Target Protein | Rationale |

| Cell Cycle | Cyclin D1, Cyclin E | Key regulators of the G1/S transition. |

| CDK4, CDK6, CDK2 | Cyclin-dependent kinases that drive G1/S progression. | |

| p21, p27 | CDK inhibitors that can induce G1 arrest. | |

| Apoptosis | Bcl-2, Bcl-xL | Anti-apoptotic proteins. |

| Bax, Bak | Pro-apoptotic proteins. | |

| Cleaved Caspase-9 | Initiator caspase of the intrinsic pathway. | |

| Cleaved Caspase-3 | Executioner caspase. | |

| Cleaved PARP | A substrate of cleaved caspase-3, a hallmark of apoptosis. |

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for elucidating the mechanism of action of 3-Prop-2-enylpurin-6-amine in cellular models. By systematically progressing from phenotypic observations of cytotoxicity to the molecular dissection of cell cycle and apoptotic pathways, researchers can build a comprehensive understanding of this compound's biological effects. The proposed experiments, when executed with rigor, will not only validate the hypothesized dual mechanism but also pave the way for further investigations.

Future studies could explore the direct molecular targets of 3-Prop-2-enylpurin-6-amine using techniques such as affinity chromatography or thermal shift assays. Furthermore, investigating the compound's effects on other signaling pathways, such as the PI3K/Akt and MAPK pathways, could provide a more complete picture of its cellular impact. The insights gained from these studies will be invaluable for the potential development of 3-Prop-2-enylpurin-6-amine and other N6-substituted purines as novel therapeutic agents.

References

- Acconcia, F., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents Med Chem, 13(4), 672-8.

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Flow Cytometry Core Facility, University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

-

ResearchGate. Protocol for Annexin V-FITC apoptosis assay?[Link]

-

Flow Cytometry Core Facility, University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

-

Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

Sources

- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA methylation on N(6)-adenine in mammalian embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6-Methyladenosine Regulates Cilia Elongation in Cancer Cells by Modulating HDAC6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The decreased N6-methyladenine DNA modification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK6 kinase inhibition unmasks metabolic dependencies in BCR::ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apolipoprotein l6, a novel proapoptotic Bcl-2 homology 3-only protein, induces mitochondria-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-proliferative, pro-apoptotic and anti-invasive effect of the copper coordination compound Cas III-La through the induction of reactive oxygen species and regulation of Wnt/β-catenin pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]

3-Prop-2-enylpurin-6-amine: A-Substituted Purine Analog and its Putative Role in Purine Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Prop-2-enylpurin-6-amine (also known as N6-allyladenine), a synthetic purine analog. We delve into the fundamental principles of purine metabolism, including both the de novo synthesis and salvage pathways, to contextualize the potential roles of this compound. Drawing upon the known activities of structurally related N6-substituted purine derivatives, this document explores the hypothesized mechanism of action of 3-Prop-2-enylpurin-6-amine as a modulator of purine-dependent cellular processes. Detailed experimental protocols for the synthesis, purification, and biological characterization of this and similar compounds are provided to empower researchers in their investigations. The guide is intended for an audience of researchers, scientists, and drug development professionals with an interest in purine metabolism and the development of novel therapeutic agents.

Introduction to Purine Metabolism: A Dual-Pathway System

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular functions. They serve as the building blocks for DNA and RNA, act as the primary currency of cellular energy in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), and participate in cellular signaling pathways as second messengers like cyclic adenosine monophosphate (cAMP).[1][2][3][4] The cellular pool of purine nucleotides is maintained through two interconnected pathways: the de novo synthesis pathway and the purine salvage pathway.[2][5][6]

The de novo synthesis pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units supplied by tetrahydrofolate.[4][5][6] This is an energy-intensive process, consuming multiple ATP molecules to produce inosine monophosphate (IMP), the common precursor for both AMP and GMP.[2][5][7]

The purine salvage pathway is a more energy-efficient route that recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides (adenosine, guanosine, and inosine) derived from the breakdown of nucleic acids or from extracellular sources.[5][6][8][9][10] Key enzymes in this pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyze the conversion of purine bases into their corresponding mononucleotides.[2][5]

The balance between these two pathways is tightly regulated to ensure an adequate supply of purine nucleotides while preventing their overproduction, which can be toxic to the cell.

3-Prop-2-enylpurin-6-amine: A Synthetic Adenine Analog

3-Prop-2-enylpurin-6-amine, systematically named N-(Prop-2-en-1-yl)-7H-purin-6-amine, is a derivative of adenine where an allyl group is attached to the exocyclic amine at the 6th position of the purine ring. Its chemical structure is presented below:

Table 1: Chemical Properties of 3-Prop-2-enylpurin-6-amine

| Property | Value | Source |

| Molecular Formula | C8H9N5 | [11] |

| Molecular Weight | 175.19 g/mol | N/A |

| IUPAC Name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | [11] |

| PubChem CID | 1558420 | [11] |

The introduction of the allyl group at the N6 position is expected to alter the molecule's interaction with enzymes and receptors that recognize adenine or adenosine, potentially leading to a range of biological activities.

Putative Role of 3-Prop-2-enylpurin-6-amine in Purine Metabolism

Based on the behavior of other N6-substituted adenine analogs, 3-Prop-2-enylpurin-6-amine is likely to be recognized by enzymes of the purine salvage pathway.[12][13][14][15] Its primary point of interaction is hypothesized to be with adenine phosphoribosyltransferase (APRT).

Interaction with Adenine Phosphoribosyltransferase (APRT)

APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. It is plausible that 3-Prop-2-enylpurin-6-amine could act as a substrate for APRT, leading to the formation of 3-Prop-2-enyl-AMP.

Alternatively, the bulky allyl group might hinder the proper binding and catalytic activity of APRT, making 3-Prop-2-enylpurin-6-amine a competitive inhibitor of the enzyme. This would lead to a reduction in the recycling of endogenous adenine and potentially disrupt the cellular nucleotide pool.

Downstream Metabolic Consequences

If 3-Prop-2-enylpurin-6-amine is converted to its monophosphate form, it could be further phosphorylated to the di- and tri-phosphate analogs. These analogs could then potentially be incorporated into nucleic acids by DNA and RNA polymerases, leading to chain termination or altered nucleic acid structure and function. This mechanism of action is observed for some anticancer and antiviral purine analogs.[16]

Furthermore, the modified adenosine analogs could interfere with signaling pathways that are dependent on adenosine or ATP. For example, they might interact with adenosine receptors or act as competitive inhibitors of protein kinases.[1]

The following diagram illustrates the potential points of intervention of 3-Prop-2-enylpurin-6-amine in the purine salvage pathway.

Sources

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Adenine? [synapse.patsnap.com]

- 4. Adenine - Wikipedia [en.wikipedia.org]

- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Inborn Errors of Purine Salvage and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(Prop-2-en-1-yl)-7H-purin-6-amine | C8H9N5 | CID 1558420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel N6-substituted and 2,N6-disubstituted adenine ribo- and 3'-C-methyl-ribonucleosides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Synthesis and biological activity of some N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of some N6- and N9-carbamoyladenines and related ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 3-Prop-2-enylpurin-6-amine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Prop-2-enylpurin-6-amine (3-Allyladenine)

Introduction

3-Prop-2-enylpurin-6-amine, more commonly referred to as 3-allyladenine, is a member of the substituted purine family. While adenine and its N6- or N9-substituted analogs are ubiquitous in nature and extensively studied, N3-substituted adenines represent a class of compounds with unique chemical properties due to the alkylation at a nitrogen atom in the imidazole ring. The synthesis of 3-allyladenine has been achieved through the condensation of adenine with allyl bromide in dimethylformamide.[1][2] As with any compound intended for research, particularly in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-allyladenine, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy.[3] Stability, the ability of the compound to resist chemical or physical degradation over time under various environmental conditions, is critical for determining its shelf-life, storage requirements, and ensuring patient safety. This document outlines the theoretical framework and practical, step-by-step protocols for a robust evaluation of these two critical attributes.

Molecular Structure of 3-Allyladenine

Caption: Chemical structure of 3-Allyladenine.

Part 1: Solubility Profiling

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. A comprehensive solubility profile is essential for selecting appropriate solvents for analytical methods, formulation development, and predicting oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of 3-allyladenine in various solvents.

1. Rationale and Solvent Selection: The choice of solvents should be guided by the intended application. For drug development, this includes aqueous buffers at physiological pH values (1.2, 4.5, and 6.8), as well as common organic and pharmaceutical co-solvents.[5]

2. Materials and Equipment:

-

3-Allyladenine (solid, high purity)

-

Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Ethanol, Methanol, DMSO, Polyethylene glycol 400)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

Validated analytical method for quantification (e.g., HPLC-UV)

3. Step-by-Step Procedure:

-

Add an excess amount of solid 3-allyladenine to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[4]

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate at a speed sufficient to keep the solid suspended.

-

Allow the samples to equilibrate for a defined period (typically 24-72 hours). Equilibrium is reached when consecutive measurements of the concentration show no significant change.

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents, centrifugation may be necessary to separate the solid phase.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 3-allyladenine.

-

For buffered solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly.[4]

Data Presentation: Solubility of 3-Allyladenine

The results should be compiled into a clear and concise table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Descriptor |

| pH 1.2 Buffer | 25 | Data | Data | e.g., Sparingly soluble |

| pH 4.5 Buffer | 25 | Data | Data | e.g., Slightly soluble |

| pH 6.8 Buffer | 25 | Data | Data | e.g., Very slightly soluble |

| Water | 25 | Data | Data | e.g., Very slightly soluble |

| Ethanol | 25 | Data | Data | e.g., Soluble |

| DMSO | 25 | Data | Data | e.g., Freely soluble |

Note: This table is a template. Actual data would be populated from experimental results.

Workflow for Solubility Determination

Caption: Shake-Flask method workflow for solubility.

Part 2: Stability Profiling and Forced Degradation

Stability testing is crucial to understand how the quality of an API changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are an integral part of this process, deliberately exposing the API to harsh conditions to identify likely degradation products and establish degradation pathways.[6][7] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of 3-allyladenine. The goal is to achieve 5-20% degradation of the API.[8]

1. Rationale and Stress Conditions: The conditions are chosen to cover potential degradation routes including hydrolysis, oxidation, and photolysis.

2. Materials and Equipment:

-

3-Allyladenine

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Water bath or oven for thermal stress

-

Photostability chamber (with controlled UV and visible light)

-

Validated stability-indicating HPLC method (capable of separating the parent peak from all degradation products)

3. Step-by-Step Procedure:

a. Hydrolytic Degradation (Acid and Base):

-

Prepare solutions of 3-allyladenine in 0.1 M HCl and 0.1 M NaOH.

-

Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis (acidic samples with NaOH, basic samples with HCl).

-

Analyze by HPLC to determine the remaining parent compound and the formation of any degradants.

b. Oxidative Degradation:

-

Prepare a solution of 3-allyladenine in a dilute solution of H₂O₂ (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

c. Thermal Degradation:

-

Expose solid 3-allyladenine to dry heat in an oven (e.g., 80°C).

-

At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

d. Photolytic Degradation:

-

Expose a solution of 3-allyladenine and a sample of the solid compound to light in a photostability chamber, as per ICH Q1B guidelines.

-

Maintain a dark control sample in parallel.

-

Analyze the samples after a specified exposure period.

4. Analysis and Data Interpretation:

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in both stressed and unstressed samples.

-

Mass Balance: Account for the total amount of the drug, including the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradants have been detected.

-

Degradation Pathway: Based on the conditions that cause degradation, a potential pathway can be proposed. Purine rings can be susceptible to hydrolysis, leading to ring-opening.[9]

Potential Degradation Pathways for Purine Analogs

While specific data for 3-allyladenine is not available, purine degradation generally involves enzymatic or chemical cleavage.[7][9] The purine ring can be opened, and deamination or oxidation can occur.[7][9] The allyl group may also be susceptible to oxidation.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 9-(prop-2-yn-1-yl)-9H-purin-6-amine | C8H7N5 | CID 338596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-9-(3-aminoprop-2-enyl)-1H-purin-6-one | C8H10N6O | CID 173024562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.dphen1.com [library.dphen1.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. zenodo.org [zenodo.org]

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-Prop-2-enylpurin-6-amine

Foreword: Unveiling the Potential of a Niche Purine Analogue

In the vast landscape of medicinal chemistry, the purine scaffold stands as a cornerstone, forming the basis for a multitude of endogenous signaling molecules and therapeutic agents.[1] While extensive research has focused on N6- and N9-substituted purines, leading to significant clinical advancements, the therapeutic potential of N3-substituted isomers remains a relatively underexplored frontier. This guide delves into the scientific rationale and potential therapeutic applications of a specific, yet intriguing molecule: 3-Prop-2-enylpurin-6-amine, also known as 3-allyladenine.

Direct research on 3-allyladenine is limited, with seminal work dating back to the late 1970s. However, by examining the structure-activity relationships of related 3-substituted adenines and drawing critical comparisons with their more-studied N6-allyl counterparts, we can construct a compelling hypothesis for the therapeutic utility of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the existing knowledge and a detailed roadmap for future investigation. We will explore the foundational chemistry, postulate mechanisms of action, and provide actionable experimental protocols to unlock the therapeutic promise of 3-Prop-2-enylpurin-6-amine.

Molecular Profile and Physicochemical Properties

Chemical Structure:

-

IUPAC Name: 3-(prop-2-en-1-yl)-3H-purin-6-amine

-

Common Synonyms: 3-allyladenine

-

Molecular Formula: C₈H₉N₅

-

Molecular Weight: 175.19 g/mol

The defining feature of 3-Prop-2-enylpurin-6-amine is the presence of an allyl group attached to the N3 position of the adenine core. This seemingly subtle structural variation from the more common N6- or N9-substituted purines has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and, consequently, its interaction with biological targets. The N3 position is less sterically hindered than the N6 position, potentially allowing for interactions with a different subset of enzymes or receptors.

Table 1: Physicochemical Properties of Adenine and Substituted Analogues

| Property | Adenine[2] | 3-Methyladenine[3] | 3-Prop-2-enylpurin-6-amine (Predicted) |

| Molecular Weight ( g/mol ) | 135.13 | 149.15 | 175.19 |

| LogP (Predicted) | -0.1 | -0.2 | ~0.5-1.0 |

| pKa (Predicted) | 4.15, 9.8 | ~4.5, ~9.5 | ~4.3, ~9.6 |

| Solubility (Predicted) | Soluble in hot water | Soluble in water | Likely sparingly soluble in water, soluble in organic solvents |

Note: Predicted values are estimations based on the chemical structure and properties of related compounds.

Synthesis of 3-Prop-2-enylpurin-6-amine

The primary route for the synthesis of 3-allyladenine is through the direct alkylation of adenine. This method, while straightforward, often yields a mixture of N3, N7, and N9 isomers, necessitating careful purification.

Protocol 1: Direct Alkylation of Adenine

This protocol is adapted from the established methodology for the synthesis of 3-substituted adenines.[4][5]

Materials:

-

Adenine

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Acetone

-

Sodium hydroxide (NaOH) solution (for free base conversion)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

In a round-bottom flask, dissolve adenine in anhydrous DMF.

-

Add an excess of allyl bromide to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 85°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure.

-

Triturate the residue with acetone to precipitate the hydrobromide salt of 3-allyladenine.

-

Collect the salt by filtration.

-

To obtain the free base, dissolve the salt in water and neutralize with a NaOH solution.

-

The free base can then be purified by silica gel column chromatography to separate it from other isomers.

Diagram 1: Synthetic Pathway of 3-Prop-2-enylpurin-6-amine

Direct alkylation of adenine.

Postulated Therapeutic Applications and Underlying Rationale

Based on the limited available data and the known activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for 3-Prop-2-enylpurin-6-amine.

Antiviral Activity

The initial research by Fujii et al. in 1979 investigated a series of 3-substituted adenines, including 3-allyladenine, for their antiviral properties against Herpes simplex virus and Vaccinia virus.[4] Although other derivatives in their study showed more potent activity, the inclusion of 3-allyladenine in this screening suggests it possesses some level of antiviral potential.

Hypothesized Mechanism of Action:

Many antiviral nucleoside analogues function by being anabolized to their triphosphate form, which can then inhibit viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination. It is plausible that 3-Prop-2-enylpurin-6-amine could be similarly phosphorylated by viral or cellular kinases. The presence of the allyl group at the N3 position may interfere with the proper base-pairing required for viral replication.

Diagram 2: Proposed Antiviral Mechanism of Action

Potential enzyme inhibition targets.

Modulation of Adenosine Receptors (A Comparative Perspective)

A significant body of research exists on N6-substituted adenosine analogues as potent and selective modulators of adenosine receptors (A1, A2A, A2B, and A3). [6][7]For instance, N6-allyladenosine has been investigated in the context of adenosine receptor binding. [8][9]The placement of the allyl group at the N3 position in 3-Prop-2-enylpurin-6-amine would drastically alter its interaction with these receptors compared to its N6 counterpart. It is plausible that 3-allyladenine could exhibit a unique selectivity profile or even act as an antagonist at certain adenosine receptor subtypes.

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of 3-Prop-2-enylpurin-6-amine, a structured research and development workflow is proposed.

Diagram 4: R&D Workflow for 3-Prop-2-enylpurin-6-amine

Proposed R&D workflow.

In Vitro Screening

The initial phase of investigation should involve a comprehensive in vitro screening cascade to identify and quantify the biological activity of 3-Prop-2-enylpurin-6-amine.

This protocol outlines a standard MTT assay to determine the cytotoxic potential of the compound against a panel of cell lines. [4][10][11] Materials:

-

Human cancer cell lines (e.g., HeLa, A549, HepG2) and a normal human cell line (e.g., HEK293)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 3-Prop-2-enylpurin-6-amine in culture medium.

-

Treat the cells with the compound dilutions and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol describes a plaque reduction assay to evaluate the antiviral activity of the compound. [1] Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock

-

Complete cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus for 1-2 hours.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a medium containing various concentrations of 3-Prop-2-enylpurin-6-amine and agarose or methylcellulose.

-

Incubate the plates until viral plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques and calculate the EC₅₀ value (the concentration that reduces the plaque number by 50%).

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for specific enzymes like adenosine deaminase. [12][13] Materials:

-

Purified enzyme (e.g., adenosine deaminase)

-

Substrate for the enzyme (e.g., adenosine)

-

Assay buffer

-

3-Prop-2-enylpurin-6-amine

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate.

-

Add various concentrations of 3-Prop-2-enylpurin-6-amine to the reaction mixture.

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product.

-

Calculate the initial reaction rates and determine the IC₅₀ value.

This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for adenosine receptors. [7][14] Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest

-

Radioligand specific for the receptor (e.g., [³H]CGS21680 for A2A)

-

Assay buffer

-

3-Prop-2-enylpurin-6-amine

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of 3-Prop-2-enylpurin-6-amine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Analyze the data to determine the Ki value (inhibitory constant).

Future Directions and Conclusion

The exploration of 3-Prop-2-enylpurin-6-amine presents a unique opportunity to expand our understanding of purine pharmacology. The initial findings from decades ago, though limited, provide a solid foundation for a renewed investigation into its therapeutic potential. The key to unlocking this potential lies in a systematic and rigorous application of modern drug discovery techniques, from targeted synthesis and broad in vitro screening to detailed mechanistic studies.

The structural distinction of having an allyl group at the N3 position suggests that 3-Prop-2-enylpurin-6-amine may possess a novel mechanism of action and a unique therapeutic window compared to its more extensively studied N6 and N9 isomers. Its potential as an antiviral agent or a specific enzyme inhibitor warrants further investigation. The comparative analysis with N6-allyladenine will be crucial in elucidating the structure-activity relationships that govern the biological effects of these compounds.

This guide provides the theoretical framework and practical methodologies to embark on this exciting research endeavor. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing new research that could ultimately lead to the development of novel therapeutics based on the 3-substituted adenine scaffold.

References

- Fujii, T., Walker, G. C., & Leonard, N. J. (1979). 3-Substituted Adenines. In Vitro Enzyme Inhibition and Antiviral Activity. Journal of Medicinal Chemistry, 22(2), 125–129.

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- BenchChem. (2025). "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol.